molecular formula C19H17ClFN5O B6543605 7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 931963-45-0

7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6543605
CAS No.: 931963-45-0
M. Wt: 385.8 g/mol
InChI Key: JQSKKQWTPOCLQS-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic triazoloquinazoline derivative intended for research and development purposes. Triazoloquinazoline scaffolds are of significant interest in medicinal chemistry and chemical biology due to their diverse potential applications. These heterocyclic compounds are frequently investigated as core structures in the design of fluorescent probes and sensors. Research on similar compounds has shown that the triazoloquinazoline core can exhibit solvatochromic properties (change in color with solvent polarity) and acidochromic behavior (change in color/emission with pH), making them candidates for developing chemical sensors and advanced materials . Furthermore, the structural similarity of this compound to known bioactive molecules suggests potential for application in pharmaceutical research, particularly in the exploration of new anticancer agents, as both quinazoline and 1,2,3-triazole pharmacophores are common in drug discovery . The molecular structure incorporates a 7-chloro group and a 3-fluorophenyl substitution on the triazole ring, which may influence its electronic properties and binding affinity in biological systems. The N-(3-methoxypropyl) side chain is designed to modulate the compound's solubility and physicochemical characteristics. This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for ingestion by humans or animals. All information provided is for research reference only.

Properties

IUPAC Name

7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O/c1-27-9-3-8-22-18-15-11-13(20)6-7-16(15)26-19(23-18)17(24-25-26)12-4-2-5-14(21)10-12/h2,4-7,10-11H,3,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSKKQWTPOCLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to the quinazoline family, which is known for a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H15ClFN5O\text{C}_{14}\text{H}_{15}\text{ClF}\text{N}_5\text{O}

This structure includes a chloro group at position 7, a fluorophenyl substituent at position 3, and a methoxypropyl side chain. These modifications are crucial for its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied in vitro for its effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Methodology : MTT assay was utilized to evaluate cell viability post-treatment with varying concentrations of the compound.
  • Findings : The compound demonstrated a dose-dependent reduction in cell viability across all tested lines, suggesting potent anticancer activity.
Cell LineIC50 (µM)Reference
MDA-MB-23110
HeLa15
A54912

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that quinazoline derivatives can inhibit inflammatory mediators such as TNF-α and PGE-2.

  • Experimental Models : Carrageenan-induced paw edema in rats was used to assess anti-inflammatory effects.
  • Results : The compound significantly reduced edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. The compound was tested against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results highlight the broad-spectrum antimicrobial activity of the compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including our compound of interest:

  • Synthesis and Evaluation : A study synthesized various quinazoline derivatives and evaluated their biological activities using established assays. The synthesized compounds were characterized using NMR and mass spectrometry.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions significantly affect biological activity. For instance, the presence of electron-withdrawing groups like chlorine and fluorine enhances anticancer efficacy.
  • Mechanism of Action : Preliminary studies suggest that the mechanism may involve the inhibition of key signaling pathways associated with cancer cell proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3 and 5

Table 1: Substituent Comparison of Key Analogs
Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 3-Fluorophenyl N-(3-Methoxypropyl) C₂₁H₁₈ClFN₅O 416.86
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl N-(3-Methoxyphenyl) C₂₅H₂₂ClN₅O₃S 508.00
7-Chloro-N-(4-methylbenzyl)-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Fluorophenyl N-(4-Methylbenzyl) C₂₃H₁₇ClFN₅ 409.87
3-(3-Fluorophenyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Fluorophenyl N-(4-Methoxybenzyl) C₂₃H₁₇ClFN₅O 433.90
Key Observations :
  • Position 5 : The N-(3-methoxypropyl) group in the target compound offers greater chain flexibility compared to rigid aromatic substituents (e.g., 4-methoxybenzyl in ), which may enhance membrane permeability .
Anticancer Activity

highlights that thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines exhibit higher anticancer activity than aryl-fused analogs like triazoloquinazolines . For example:

  • Thieno-fused compounds (e.g., 4i, 5n) showed GP = 81.85% against Renal Cancer UO-31 cells, while aryl-fused analogs (e.g., 6a-c) were less active .
  • The target compound’s aryl-fused scaffold may require optimized substituents to overcome this limitation.
Antibacterial Potential

Compounds with sulfonyl groups (e.g., and ) often exhibit enhanced antibacterial properties due to improved membrane penetration .

Table 2: Physicochemical Comparison
Property Target Compound 3,4-Dimethylbenzenesulfonyl Analog N-(4-Methoxybenzyl) Analog
Molecular Weight 416.86 508.00 433.90
Polar Surface Area ~80 Ų (estimated) ~110 Ų (sulfonyl group) ~85 Ų
Safety Precautions Not available P201, P202, P210 (flammability) Not available
Key Observations :
  • The sulfonyl-containing analog () requires strict handling due to flammability risks (P210) .
  • The target compound’s 3-methoxypropyl group may reduce crystallinity compared to benzyl derivatives, improving solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodological Answer : Synthesis typically involves cyclization reactions starting from halogenated quinazoline precursors and triazole-forming reagents. For example, triazoloquinazolines are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives . Key optimization parameters include:

  • Temperature : Elevated temperatures (70–100°C) to drive cyclization .
  • Catalysts : Copper(I) iodide for CuAAC or palladium catalysts for cross-coupling of fluorophenyl groups .
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) to isolate the product .

Q. How can structural characterization be rigorously performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl and methoxypropyl groups) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C20_{20}H17_{17}ClF2_2N6_6O) .
  • X-ray Diffraction : For unambiguous confirmation of the fused triazoloquinazoline core and substituent geometry .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antitumor Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) due to triazoloquinazoline’s known inhibition of kinases .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorometric assays targeting dihydrofolate reductase (DHFR) or tyrosine kinases .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

  • Methodological Answer :

  • Assay Variability : Compare protocols (e.g., incubation time, cell density) across studies. For example, antitumor activity discrepancies may arise from differences in IC50_{50} determination methods .
  • Structural Modifications : Analyze substituent effects using SAR. The 3-fluorophenyl group may enhance target binding compared to methylphenyl analogs .
  • Computational Modeling : Perform molecular docking to predict binding affinities with targets like DNA topoisomerase or kinases .

Q. What strategies mitigate low yields in the final cyclization step of synthesis?

  • Methodological Answer :

  • Reaction Engineering : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • By-product Analysis : Employ LC-MS to identify impurities (e.g., uncyclized intermediates) and adjust stoichiometry .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. How can the compound’s mechanism of action be elucidated if initial DNA-binding assays are inconclusive?

  • Methodological Answer :

  • Multi-target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
  • Gene Expression Analysis : RNA sequencing (RNA-seq) to detect downstream pathways affected in treated cells .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified targets like G-quadruplex DNA .

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